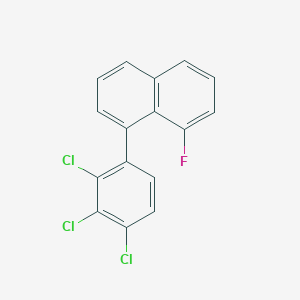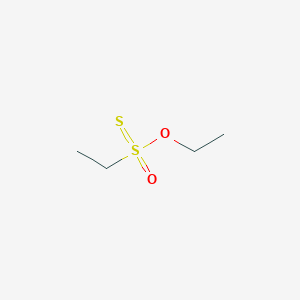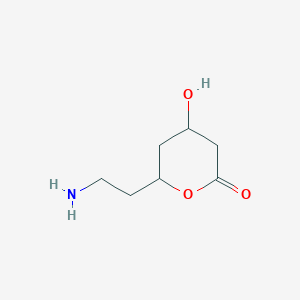![molecular formula C31H47NaO6 B14791011 sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate” is a complex organic molecule with a steroidal backbone This compound is characterized by multiple hydroxyl groups, an acetyloxy group, and a sodium salt of a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroidal backbone.
Acetylation: Acetylation of the hydroxyl group at the 16th position using acetic anhydride in the presence of a base such as pyridine.
Formation of the Carboxylate Group: Introduction of the carboxylate group at the 17th position through oxidation reactions.
Sodium Salt Formation: Neutralization of the carboxylate group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: For controlled hydroxylation and acetylation reactions.
Continuous Flow Reactors: For efficient oxidation and sodium salt formation.
Purification Processes: Including crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction of the carbonyl groups can yield alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups replacing the acetyloxy group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential therapeutic applications due to its steroidal structure, which may exhibit anti-inflammatory or hormonal activities.
Industry: Used in the synthesis of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The steroidal backbone allows it to bind to steroid receptors, modulating their activity. The hydroxyl and acetyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A naturally occurring steroid with a similar backbone but different functional groups.
Corticosteroids: Steroidal compounds with anti-inflammatory properties.
Anabolic Steroids: Synthetic derivatives of testosterone with muscle-building properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a sodium salt, which can influence its solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C31H47NaO6 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/t18?,21?,22?,23?,24?,25?,27?,29-,30-,31-;/m0./s1 |
InChI Key |
HJHVQCXHVMGZNC-VTLIKCIGSA-M |
Isomeric SMILES |
CC1C2CC[C@]3(C([C@]2(CCC1O)C)C(CC4[C@@]3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14790941.png)
![{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea](/img/structure/B14790943.png)

![7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one](/img/structure/B14790953.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790969.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)

![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)


![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
